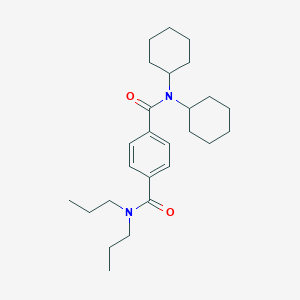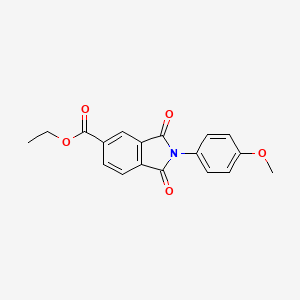![molecular formula C21H26N6O7S B11542685 N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide](/img/structure/B11542685.png)
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-5-nitrobenzenesulfonamide: is a complex organic compound that features multiple functional groups, including nitro, sulfonamide, and hydrazone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through a multi-step process:
Formation of the hydrazone linkage: This can be achieved by reacting 4-(morpholin-4-yl)-3-nitrobenzaldehyde with N,N-diethylhydrazine in the presence of an acid catalyst.
Sulfonamide formation: The resulting hydrazone can then be reacted with 5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of reaction conditions: Temperature, solvent choice, and reaction time.
Purification techniques: Crystallization, chromatography, or recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro groups can undergo reduction to form amines.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amines: From the reduction of nitro groups.
Hydrazine derivatives: From the reduction of the hydrazone linkage.
Substituted sulfonamides: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential drug candidate due to its multiple functional groups that can interact with biological targets.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Biology: As a probe or reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action would depend on the specific application:
Medicinal Chemistry: It could interact with enzymes or receptors, inhibiting or activating their function.
Materials Science: It could contribute to the physical properties of materials, such as conductivity or stability.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-5-nitrobenzenesulfonamide: Lacks the nitro group on the benzylidene moiety.
N,N-diethyl-2-{(2E)-2-[4-(morpholin-4-yl)-3-nitrobenzylidene]hydrazinyl}-benzenesulfonamide: Lacks the nitro group on the benzenesulfonamide moiety.
Uniqueness
The presence of multiple nitro groups and the sulfonamide linkage makes this compound unique, potentially enhancing its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C21H26N6O7S |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[(2E)-2-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydrazinyl]-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C21H26N6O7S/c1-3-25(4-2)35(32,33)21-14-17(26(28)29)6-7-18(21)23-22-15-16-5-8-19(20(13-16)27(30)31)24-9-11-34-12-10-24/h5-8,13-15,23H,3-4,9-12H2,1-2H3/b22-15+ |
Clave InChI |
AFTIUFQSSGXXIJ-PXLXIMEGSA-N |
SMILES isomérico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NN=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11542611.png)


![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)
![N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11542633.png)
![2-chloro-N-(4-{4-[(2-chloroacetyl)amino]-3-methoxybenzyl}-2-methoxyphenyl)acetamide](/img/structure/B11542637.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
![N-(4-{[(E)-{4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxyphenyl}methylidene]amino}phenyl)acetamide](/img/structure/B11542653.png)
![N'-[(E)-(4-iodophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11542656.png)

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11542663.png)

